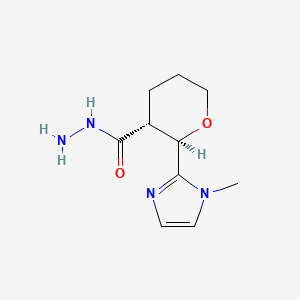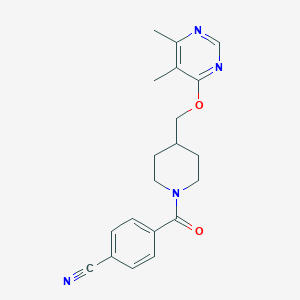![molecular formula C14H16FN3O4S B2963239 8-(4-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941880-90-6](/img/structure/B2963239.png)
8-(4-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through one common atom. The presence of the fluorobenzenesulfonyl group and the triazaspirodecane core makes this compound particularly intriguing for researchers.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a key component in the necroptosis signaling pathway, a type of programmed cell death .
Mode of Action
The compound interacts with RIPK1 by binding to a deep hydrophobic pocket in the kinase. The benzyl groups of the compound are inserted into the bottom of this pocket, forming T-shaped π–π interactions with His136 . This interaction inhibits the activity of RIPK1, thereby disrupting the necroptosis signaling pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway. This pathway is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . By inhibiting RIPK1, the compound disrupts this pathway, preventing the activation of necroptosis .
Result of Action
By inhibiting RIPK1 and disrupting the necroptosis signaling pathway, the compound prevents the activation of necroptosis, a form of programmed cell death . This can have a significant impact on various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-fluorobenzenesulfonyl chloride with a suitable amine to form an intermediate sulfonamide. This intermediate is then subjected to cyclization reactions under controlled conditions to form the triazaspirodecane core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce production costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The goal is to achieve a high-purity product with minimal by-products, making the compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
8-(4-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
8-(4-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Known for its inhibitory activity against receptor-interacting protein kinase 1 (RIPK1).
1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Used in pharmaceutical research for its potential therapeutic properties.
Uniqueness
8-(4-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to the presence of the fluorobenzenesulfonyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
8-(4-fluorophenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c1-17-12(19)14(16-13(17)20)6-8-18(9-7-14)23(21,22)11-4-2-10(15)3-5-11/h2-5H,6-9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUYQLWTYOLWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Cyclopentyl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2963159.png)

![3-(difluoromethyl)-1-[(2-fluorophenyl)methanesulfonyl]azetidine](/img/structure/B2963161.png)
![(Z)-4-butoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2963162.png)
![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enoate](/img/structure/B2963163.png)
![5-{2-[(1,3-benzodioxol-5-ylmethyl)amino]acetyl}-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2963167.png)
![2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-isopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2963168.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}benzamide](/img/structure/B2963169.png)



![3-Cyclopropyl-6-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2963179.png)
